molecular formula C16H18N2 B1523882 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 34752-76-6

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1523882
CAS No.: 34752-76-6
M. Wt: 238.33 g/mol
InChI Key: YUBSXLDZMXWICV-UHFFFAOYSA-N
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Description

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enigmatic Role of Peripheral Benzodiazepine Receptor

Studies have identified the peripheral benzodiazepine receptor (PBR) as a site distinct from the central benzodiazepine receptors associated with traditional benzodiazepine effects such as sedation and anxiety relief. The PBR is implicated in various cellular processes, including cholesterol transport and neurosteroid synthesis, suggesting potential research applications in neurobiology and pharmacology (Gavish et al., 1999).

Farnesyltransferase Inhibition

Derivatives of tetrahydro-1,4-benzodiazepine have been explored for their inhibitory activity against farnesyltransferase, an enzyme implicated in the post-translational modification of proteins involved in cell signaling and cancer progression. This research suggests applications in cancer therapy and the development of antitumor agents (Ding et al., 1999).

Novel Synthesis Methods

Research into 1,5-benzodiazepine derivatives has led to the development of novel and efficient synthesis methods. These methods facilitate the creation of derivatives with potential therapeutic and prophylactic applications for conditions such as diabetes and glomerulosclerosis, highlighting the importance of these compounds in drug discovery and synthetic chemistry (Shaabani et al., 2009).

AMPA Receptor Antagonism

Research has also focused on the development of 1,4-benzodiazepine derivatives as AMPA receptor antagonists. These compounds have shown promise in models of neurological disorders, suggesting their potential utility in treating conditions such as epilepsy and anxiety disorders (Chimirri et al., 1997).

Anti-inflammatory Effects

1,5-Benzodiazepine tricyclic derivatives have been studied for their anti-inflammatory effects in mice, specifically by inhibiting interleukin-6 and prostaglandin E2 production. This research opens up possibilities for the development of new anti-inflammatory agents (Fruscella et al., 2001).

Properties

IUPAC Name

5-benzyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-7-14(8-3-1)13-18-12-6-11-17-15-9-4-5-10-16(15)18/h1-5,7-10,17H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBSXLDZMXWICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34752-76-6
Record name 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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